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Introduction
Polybromo-1 (PBRM1), a key component of the Polybromo-associated BRG1/BRM-associated

factor (PBAF) chromatin remodeling complex, plays a critical role in regulating gene expression

and maintaining genome stability.[1][2] Its function is intricately linked to its unique structure,

which includes six tandem bromodomains (BDs), making it an essential targeting subunit of the

PBAF complex.[2][3] Among these, the second bromodomain, PBRM1 BD2, has emerged as a

crucial reader of the histone code, with distinct functionalities that are pivotal for the complex's

recruitment to chromatin and its subsequent remodeling activities. This technical guide

provides a comprehensive overview of the core functions of PBRM1 BD2, its involvement in

key signaling pathways, and detailed experimental protocols for its study.

Core Function of PBRM1 BD2: A Dual-Binding
Reader
PBRM1 BD2 functions as a versatile "reader" domain, recognizing specific epigenetic marks on

histones and, uniquely, also binding to nucleic acids. This dual-binding capability is central to its
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role in tethering the PBAF complex to specific genomic loci.

Acetylated Histone Recognition
The primary and most well-characterized function of PBRM1 BD2 is its specific recognition of

acetylated lysine residues on histone tails. Extensive research has demonstrated that PBRM1

BD2, in concert with other bromodomains within PBRM1 (notably BD4 and BD5), exhibits a

high affinity for histone H3 acetylated at lysine 14 (H3K14ac).[2][4][5] This interaction is a key

mechanism for recruiting the PBAF complex to active gene promoters and enhancers, regions

often enriched with this histone mark.[2] While individual bromodomains exhibit weak binding,

their collaboration within the full-length PBRM1 protein results in a strong and specific

interaction with H3K14ac.[4][5]

Novel RNA Binding Activity
Recent studies have unveiled a novel function for PBRM1 BD2: the ability to selectively bind to

double-stranded RNA (dsRNA).[1][3] This interaction is significant as it enhances the affinity of

BD2 for its primary target, the H3K14ac peptide.[1] This suggests a cooperative mechanism

where both histone marks and nuclear RNAs can influence the localization and activity of the

PBAF complex. The RNA-binding activity of PBRM1 BD2 is mediated by a distinct binding

pocket, and its disruption has been shown to compromise the chromatin association of PBRM1

and its cellular functions.[1][3]

Quantitative Data on PBRM1 BD2 Interactions
The binding affinities of PBRM1 BD2 for various ligands, including small molecule inhibitors,

histone peptides, and nucleic acids, have been quantified using several biophysical techniques.

These data are crucial for understanding the domain's function and for the development of

targeted therapeutics.

Table 1: Binding Affinities of Small Molecule Inhibitors
for PBRM1 BD2
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Compound/Fra
gment

Method
Binding
Affinity (Kd)

IC50 Reference

Fragment 5 (2-

phenyldihydroqui

nazolinone)

NMR Titration 45.3 ± 8.1 μM - [6]

Fragment 6

(acridone

scaffold)

NMR Titration 79 μM 127 ± 30 μM [6]

Compound 7 ITC 0.7 μM 0.2 ± 0.02 μM [6]

Compound 8 ITC 6.9 μM 6.3 ± 1.4 μM [6]

Compound 11 ITC 9.3 μM 1.0 ± 0.2 μM [6]

Compound 12 - - 1.1 ± 0.2 μM [6]

Compound 13 - - 1.7 ± 0.3 μM [6]

Compound 14 - - 2.1 ± 0.4 μM [6]

Compound 16 ITC 1.5 ± 0.9 μM 0.26 ± 0.04 μM [6]

Compound 17 - - 0.87 ± 0.14 μM [6]

Compound 20 - - 5.6 ± 1.0 μM [6]

Compound 21 - - 0.86 ± 0.15 μM [6]

Compound 22 - - 1.3 ± 0.3 μM [6]

Compound 24 - - 0.43 ± 0.04 μM [6]

Compound 25 - - 0.22 ± 0.02 μM [6]

Compound 26 - - 0.29 ± 0.05 μM [6]

Table 2: Binding Affinities of PBRM1 BD2 for Biological
Molecules
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Ligand Method
Binding Affinity
(Kd)

Reference

H3K14ac peptide NMR Titration 0.41 ± 0.03 mM [3]

H3K14ac peptide (in

presence of dsRNAI)
NMR Titration 0.32 ± 0.06 mM [3]

dsRNAI (stem-loop) NMR Titration 0.025 ± 0.008 mM [1]

dsDNA NMR Titration 0.91 ± 0.38 mM [1]

ssRNAI (poly-U) NMR Titration 0.35 ± 0.08 mM [1]

ssDNA NMR Titration 0.13 ± 0.03 mM [1]

Signaling Pathways Involving PBRM1 BD2
PBRM1, through the action of its bromodomains including BD2, is implicated in several critical

signaling pathways that regulate cell growth, stress response, and tumorigenesis.

PBRM1 and the p53 Pathway
PBRM1 has been identified as a reader of p53 acetylation, a key post-translational modification

that governs p53's transcriptional activity. While BD4 is primarily responsible for recognizing

acetylated p53, BD2's role in anchoring the PBAF complex to H3K14ac at p53 target gene

promoters is crucial for facilitating p53-dependent transcription.[7][8] This highlights a

cooperative mechanism where different bromodomains of PBRM1 read distinct acetylation

marks on both histones and non-histone proteins to co-activate gene expression.
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PBRM1 BD2 in the p53 signaling pathway.

PBRM1 and Hypoxia-Inducible Factor (HIF) Signaling
PBRM1 plays a role in the cellular response to hypoxia by regulating the activity of HIF-1α.[9]

[10] While the broader PBAF complex is involved in remodeling chromatin at HIF target genes,

PBRM1 itself can bind to HIF-1α mRNA.[9] This suggests a multi-layered regulation where

PBRM1 BD2-mediated chromatin targeting and direct RNA binding could cooperate to fine-tune

the expression of hypoxia-responsive genes.
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PBRM1 BD2 in the HIF-1α signaling pathway.

PBRM1 and NF-κB Signaling
Loss of PBRM1 has been shown to lead to the aberrant activation of the NF-κB pathway.[11]

[12] PBRM1-deficient PBAF complexes can be retargeted to distal enhancers containing NF-κB

motifs, leading to heightened NF-κB activity.[11] This suggests that PBRM1, likely through the

chromatin anchoring function of its bromodomains like BD2, plays a role in restricting the

activity of the NF-κB pathway.
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PBRM1 BD2 in the NF-κB signaling pathway.

Experimental Protocols
Detailed methodologies are essential for the accurate study of PBRM1 BD2 function and its

interactions. Below are protocols for key experiments.

Protocol 1: AlphaScreen Assay for PBRM1 BD2 Inhibitor
Screening
This protocol describes a competition-based AlphaScreen assay to identify and characterize

inhibitors of the PBRM1 BD2-H3K14ac interaction.
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Materials:

His-tagged PBRM1 BD2 protein

Biotinylated H3K14ac peptide

Streptavidin-coated Donor beads (PerkinElmer)

Nickel Chelate Acceptor beads (PerkinElmer)

Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

Test compounds (dissolved in DMSO)

384-well low-volume microplates (e.g., ProxiPlate)

Procedure:

Reagent Preparation:

Dilute His-tagged PBRM1 BD2 and biotinylated H3K14ac peptide in Assay Buffer to

desired working concentrations (optimization required, typically in the low nanomolar

range).

Prepare a serial dilution of test compounds in DMSO, then dilute in Assay Buffer.

Assay Plate Setup:

Add 2 µL of diluted test compound or DMSO (for controls) to the wells of the 384-well

plate.

Add 2 µL of diluted His-tagged PBRM1 BD2 to all wells.

Add 2 µL of diluted biotinylated H3K14ac peptide to all wells except for the "no peptide"

control wells.

Incubate the plate at room temperature for 30 minutes.

Bead Addition:
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Prepare a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads

in Assay Buffer.

Add 4 µL of the bead mixture to all wells.

Incubate the plate in the dark at room temperature for 60 minutes.

Data Acquisition:

Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

Normalize the data to positive (DMSO) and negative (no peptide) controls.

Plot the normalized signal against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC50 value.
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Workflow for AlphaScreen-based inhibitor screening.
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Protocol 2: Fluorescence Polarization (FP) Assay for
Binding Affinity Determination
This protocol outlines the use of a fluorescence polarization assay to quantify the binding

affinity between PBRM1 BD2 and a fluorescently labeled ligand (e.g., a fluorescently tagged

H3K14ac peptide).

Materials:

PBRM1 BD2 protein

Fluorescently labeled ligand (e.g., FITC-H3K14ac peptide)

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

Black, low-binding 384-well microplates

Procedure:

Reagent Preparation:

Prepare a stock solution of PBRM1 BD2 in Assay Buffer.

Prepare a stock solution of the fluorescently labeled ligand in Assay Buffer.

Assay Plate Setup:

In the wells of the 384-well plate, create a serial dilution of the PBRM1 BD2 protein in

Assay Buffer.

To each well, add a fixed, low concentration of the fluorescently labeled ligand (typically in

the low nanomolar range, below the expected Kd).

Include control wells with only the fluorescent ligand (for minimum polarization) and buffer

only (for background).

Incubation:
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Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach

equilibrium.

Data Acquisition:

Measure the fluorescence polarization on a plate reader equipped with appropriate

excitation and emission filters and polarizers.

Data Analysis:

Subtract the background fluorescence from all readings.

Plot the fluorescence polarization values against the concentration of PBRM1 BD2.

Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
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Workflow for Fluorescence Polarization binding assay.

Protocol 3: Nucleosome Pulldown Assay
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This protocol describes a method to assess the interaction of PBRM1 BD2 with reconstituted

nucleosomes.

Materials:

GST-tagged PBRM1 BD2 protein

Reconstituted biotinylated nucleosomes (unmodified or with specific histone modifications,

e.g., H3K14ac)

Streptavidin magnetic beads

Binding Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% Nonidet P-40

Wash Buffer: Binding Buffer with adjusted NaCl concentration if needed

Elution Buffer: 2x SDS-PAGE loading buffer

Glutathione agarose beads (for GST pulldown)

Procedure (for biotinylated nucleosome pulldown):

Nucleosome Immobilization:

Incubate streptavidin magnetic beads with biotinylated nucleosomes in Binding Buffer for 1

hour at 4°C with rotation.

Wash the beads twice with Binding Buffer to remove unbound nucleosomes.

Protein Binding:

Add purified GST-tagged PBRM1 BD2 protein to the nucleosome-bound beads.

Incubate for 2 hours at 4°C with rotation.

Washing:

Wash the beads three times with Wash Buffer to remove non-specific binders.
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Elution and Analysis:

Elute the bound proteins by adding Elution Buffer and heating at 95°C for 5 minutes.

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-GST

antibody.

Procedure (for GST-tagged protein pulldown):

Protein Immobilization:

Incubate glutathione agarose beads with GST-tagged PBRM1 BD2 in Binding Buffer for 1

hour at 4°C.

Wash the beads to remove unbound protein.

Nucleosome Binding:

Add reconstituted nucleosomes to the protein-bound beads.

Incubate for 2 hours at 4°C.

Washing and Elution:

Follow steps 3 and 4 from the biotinylated nucleosome pulldown protocol.

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against histone

proteins (e.g., anti-H3).[13]

Conclusion
PBRM1 BD2 is a multifaceted reader domain that plays a crucial role in the chromatin targeting

of the PBAF complex through its ability to recognize both acetylated histones and double-

stranded RNA. Its involvement in key signaling pathways underscores its importance in cellular

homeostasis and disease. The quantitative data and detailed experimental protocols provided

in this guide offer a valuable resource for researchers and drug development professionals

seeking to further elucidate the function of PBRM1 BD2 and to develop novel therapeutic

strategies targeting this critical component of the chromatin remodeling machinery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. biorxiv.org [biorxiv.org]

4. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is
critical for the molecular and tumor suppressor functions of PBRM1 - PMC
[pmc.ncbi.nlm.nih.gov]

5. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is
critical for the molecular and tumor suppressor functions of PBRM1 - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR
Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

7. "PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor " by Weijia Cai,
Liya Su et al. [jdc.jefferson.edu]

8. researchgate.net [researchgate.net]

9. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation - PMC
[pmc.ncbi.nlm.nih.gov]

10. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive
renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

11. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB
pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. PBRM1 bromodomains variably influence nucleosome interactions and cellular function -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Role of PBRM1 BD2 in Chromatin Remodeling: An
In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 16 Tech Support

https://www.benchchem.com/product/b12404804?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC10164552/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10164552/
https://www.researchgate.net/figure/BD2-and-BD4-preferentially-associate-with-double-stranded-RNA-elements-A-B-Overlay-of_fig1_368717816
https://www.biorxiv.org/content/10.1101/2022.02.07.479474.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6441893/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6441893/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6441893/
https://pubmed.ncbi.nlm.nih.gov/30585695/
https://pubmed.ncbi.nlm.nih.gov/30585695/
https://pubmed.ncbi.nlm.nih.gov/30585695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9630929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9630929/
https://jdc.jefferson.edu/pacbfp/292/
https://jdc.jefferson.edu/pacbfp/292/
https://www.researchgate.net/figure/Potential-mechanisms-whereby-PBRM1-regulates-clear-cell-renal-cell-carcinoma-growth-upon_fig1_339867827
https://pmc.ncbi.nlm.nih.gov/articles/PMC8228889/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8228889/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9357026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9357026/
https://pubmed.ncbi.nlm.nih.gov/37095322/
https://pubmed.ncbi.nlm.nih.gov/37095322/
https://www.researchgate.net/figure/PBRM1-loss-activates-NF-kB-activity-a-Shown-is-the-intersection-between-upregulated_fig5_370226902
https://pmc.ncbi.nlm.nih.gov/articles/PMC6120218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6120218/
https://www.benchchem.com/product/b12404804/docs#the-role-of-pbrm1-bd2-in-chromatin-remodeling-an-in-depth-technical-guide
https://www.benchchem.com/product/b12404804/docs#the-role-of-pbrm1-bd2-in-chromatin-remodeling-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404804?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b12404804/docs#the-role-of-pbrm1-bd2-in-chromatin-
remodeling-an-in-depth-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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